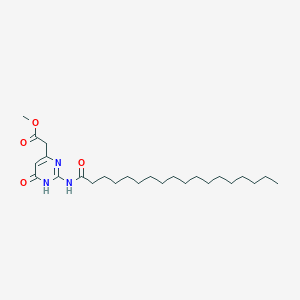![molecular formula C21H19N3O2 B12941386 5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine CAS No. 146041-66-9](/img/structure/B12941386.png)
5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridine and imidazole rings in its structure suggests that it may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the imidazo[1,5-a]pyridine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to achieve the desired product on a large scale.
化学反応の分析
Types of Reactions
5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,5-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the imidazo[1,5-a]pyridine ring would yield dihydro derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazo[1,5-a]pyridine derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
作用機序
The mechanism of action of 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine would depend on its specific biological target. Generally, compounds of this class can interact with various enzymes, receptors, or ion channels, modulating their activity. The presence of the pyridine and imidazole rings suggests potential interactions with metal ions or hydrogen bonding with biological macromolecules.
類似化合物との比較
Similar Compounds
- 5-(3,4-Dimethoxybenzyl)-1-(pyridin-3-yl)imidazo[1,5-a]pyridine
- 5-(3,4-Dimethoxybenzyl)-1-(pyridin-4-yl)imidazo[1,5-a]pyridine
Uniqueness
The unique positioning of the pyridin-2-yl group in 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine may confer distinct biological activities compared to its isomers. This structural variation can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
特性
CAS番号 |
146041-66-9 |
|---|---|
分子式 |
C21H19N3O2 |
分子量 |
345.4 g/mol |
IUPAC名 |
5-[(3,4-dimethoxyphenyl)methyl]-1-pyridin-2-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C21H19N3O2/c1-25-19-10-9-15(13-20(19)26-2)12-16-6-5-8-18-21(23-14-24(16)18)17-7-3-4-11-22-17/h3-11,13-14H,12H2,1-2H3 |
InChIキー |
GWNRUXVVIGKJKP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC2=CC=CC3=C(N=CN32)C4=CC=CC=N4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide](/img/structure/B12941314.png)






![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)


![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)

![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)
